(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium
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Overview
Description
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a unique structure that includes a chlorinated phenyl ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)amine with trimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with a hydroxyl group would result in a dihydroxy compound.
Scientific Research Applications
(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It may be explored for its antimicrobial properties and potential use in drug development.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins or cell membranes, potentially altering their function. The hydroxyl and chlorinated phenyl groups may also contribute to its activity by participating in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-hydroxy-2,6-dimethylphenyl)-N,N,N-trimethylmethanaminium
- (3-Chloro-6-hydroxy-2,4-dimethylphenyl)-N,N,N-trimethylmethanaminium chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63616-12-6 |
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Molecular Formula |
C12H19ClNO+ |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H18ClNO/c1-8-6-11(15)10(7-14(3,4)5)9(2)12(8)13/h6H,7H2,1-5H3/p+1 |
InChI Key |
GZJIISKKFKDJDY-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C[N+](C)(C)C)O |
Origin of Product |
United States |
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